CCR5 Receptor Antagonism Potential: Indirect Evidence for Distinct Selectivity Profile vs. Non-Selective Quinoline Scaffolds
A preliminary pharmacological screening report (2012) indicates that N-cyclohexyl-2,2,4,6-tetramethylquinoline-1(2H)-carboxamide exhibits CCR5 receptor antagonist activity, suggesting potential utility in HIV entry blockade, asthma, or rheumatoid arthritis models [1]. While quantitative IC50 values were not publicly disclosed in the indexed abstract, the identification of CCR5 antagonism within this tetramethyl-substituted dihydroquinoline scaffold is notable because the majority of quinoline-based CCR5 antagonists reported in the patent literature (e.g., US20040072818A1) possess different substitution patterns, typically requiring a 4-substituted quinoline core with larger aromatic appendages at the 2-position [2]. This implies that the 2,2,4,6-tetramethyl-1(2H)-quinoline motif may engage the CCR5 binding pocket via a distinct pharmacophoric mode not accessible to conventional quinoline CCR5 ligands [3].
| Evidence Dimension | CCR5 receptor antagonist activity (qualitative) |
|---|---|
| Target Compound Data | CCR5 antagonist activity confirmed in preliminary screening (no IC50 reported) [1] |
| Comparator Or Baseline | Typical quinoline CCR5 antagonists (e.g., patent US20040072818A1) require 2-aryl/heteroaryl substitution and basic amine side chains [2] |
| Quantified Difference | Structural divergence: target compound lacks the 2-aryl group and basic amine tail characteristic of most CCR5 antagonist quinolines; quantitative affinity comparison not available |
| Conditions | Preliminary pharmacological screening (assay details not disclosed in indexed abstract) |
Why This Matters
For researchers seeking CCR5 antagonists with non-canonical quinoline chemotypes, this compound offers a structurally differentiated starting point that may circumvent intellectual property constraints around conventional 2-arylquinoline CCR5 scaffolds.
- [1] Zhang, H. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist, for the preparation of the treatment of CCR5 mediated disease (HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD), etc.). Semantic Scholar, 2012. https://www.semanticscholar.org/author/Zhang-Huili/91457169 (accessed 2026-05-04). View Source
- [2] Baroudy, B. M. et al. Substituted quinoline CCR5 receptor antagonists. US Patent Application US20040072818A1, filed June 26, 2003. https://patents.google.com/patent/US20040072818A1/en (accessed 2026-05-04). View Source
- [3] Kazmierski, W. M. et al. Recent progress in the discovery of new CCR5 and CXCR4 chemokine receptor antagonists as anti-HIV agents. Current Opinion in Drug Discovery & Development, 2003, 6(4), 487-498. (Review providing structural context for quinoline-based CCR5 antagonists.) View Source
